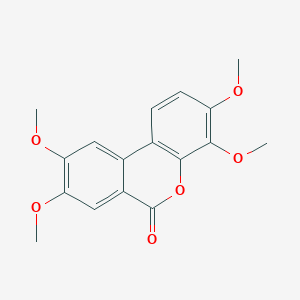
UrolithinDTetramethylEther
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urolithin D Tetramethyl Ether is a synthetic derivative of Urolithin D, a compound that belongs to the class of benzochromenes. It is characterized by its molecular formula C17H16O6 and a molecular weight of 316.3053 g/mol
準備方法
The synthesis of Urolithin D Tetramethyl Ether typically involves the methylation of Urolithin D. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for Urolithin D Tetramethyl Ether are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Urolithin D Tetramethyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.
科学的研究の応用
Urolithin D Tetramethyl Ether has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those with potential pharmaceutical applications.
Industry: It is used in the development of new materials and compounds with specific biological activities.
作用機序
The mechanism of action of Urolithin D Tetramethyl Ether involves its interaction with molecular targets such as DNA gyrase, an enzyme critical for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial proliferation. Additionally, its antioxidant properties contribute to its potential therapeutic effects by neutralizing free radicals and reducing oxidative stress .
類似化合物との比較
Urolithin D Tetramethyl Ether can be compared with other urolithins, such as:
Urolithin A: Known for its anti-inflammatory and anticancer properties.
Urolithin B: Exhibits strong antioxidant activity.
Urolithin C: Similar to Urolithin A but with additional hydroxyl groups, enhancing its biological activity.
What sets Urolithin D Tetramethyl Ether apart is its specific methylation pattern, which can influence its solubility, stability, and biological activity, making it a unique compound for various applications.
特性
分子式 |
C17H16O6 |
|---|---|
分子量 |
316.30 g/mol |
IUPAC名 |
3,4,8,9-tetramethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O6/c1-19-12-6-5-9-10-7-13(20-2)14(21-3)8-11(10)17(18)23-15(9)16(12)22-4/h5-8H,1-4H3 |
InChIキー |
OGOVURNLUWRGET-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C3=CC(=C(C=C3C(=O)O2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


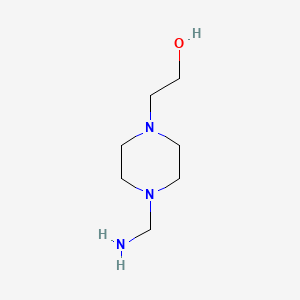
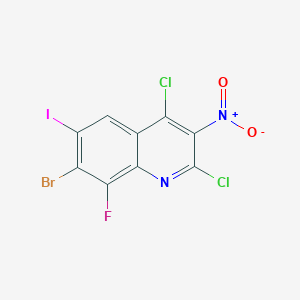
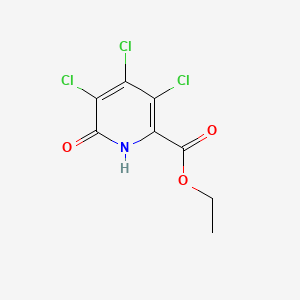
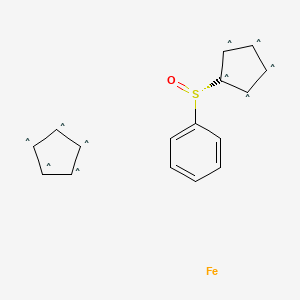
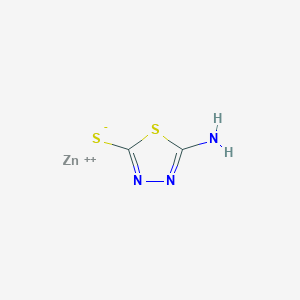
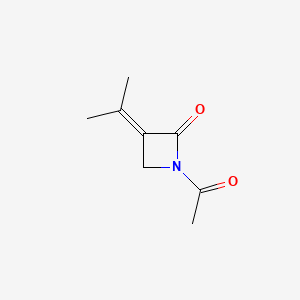
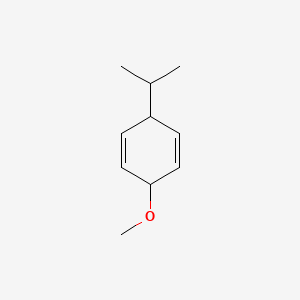
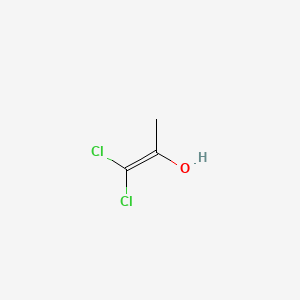
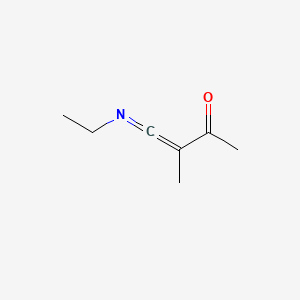
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
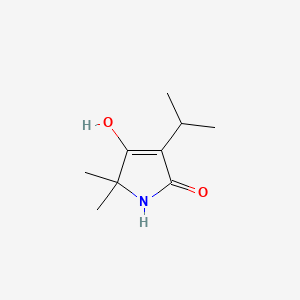
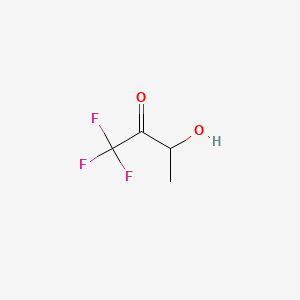
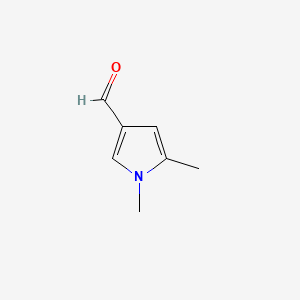
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
